
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is an organoselenium compound that features a selenolanium ion with a bromohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide typically involves the reaction of 1-bromohexane with selenolanium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the selenium atom.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Products include hexanol, hexanenitrile, and hexylamines.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include selenides.
Scientific Research Applications
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide involves the interaction of the selenolanium ion with various molecular targets. The selenium atom can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of enzyme activity and cellular processes. The bromine atom can participate in nucleophilic substitution reactions, further contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Bromohexane: A simple alkyl bromide used in organic synthesis.
Selenolanium Salts: Compounds containing the selenolanium ion, used in various chemical reactions.
Hexyl Selenides: Compounds containing a hexyl group bonded to selenium, studied for their biological activity.
Uniqueness
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is unique due to the presence of both a bromohexyl group and a selenolanium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
114310-81-5 |
|---|---|
Molecular Formula |
C10H20Br2Se |
Molecular Weight |
379.04 g/mol |
IUPAC Name |
1-(1-bromohexan-2-yl)selenolan-1-ium;bromide |
InChI |
InChI=1S/C10H20BrSe.BrH/c1-2-3-6-10(9-11)12-7-4-5-8-12;/h10H,2-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
ROPOYPMIAASMFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CBr)[Se+]1CCCC1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


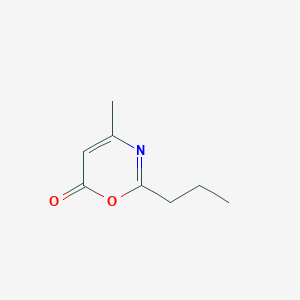
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)

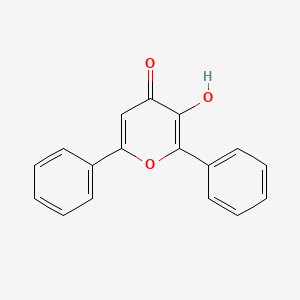
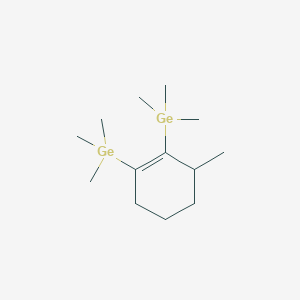
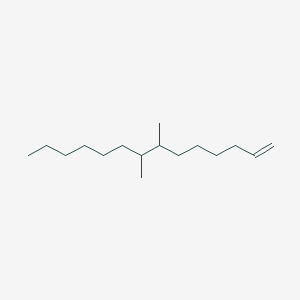
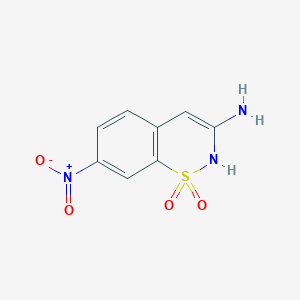
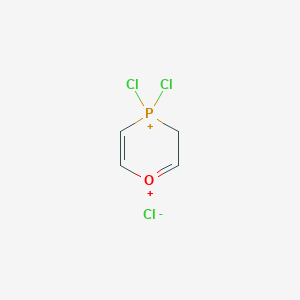

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
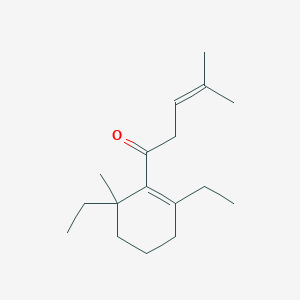

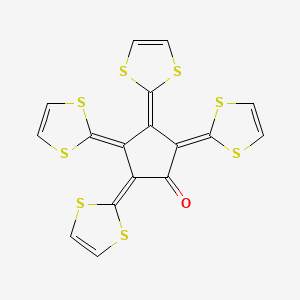
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
